

Physical and chemical properties of Ethyl 2-(6-chloropyridin-2-yl)acetate

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Compound of Interest

Compound Name: Ethyl 2-(6-chloropyridin-2-yl)acetate

Cat. No.: B179079

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An In-depth Technical Guide to Ethyl 2-(6-chloropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **Ethyl 2-(6-chloropyridin-2-yl)acetate**, a key intermediate in organic synthesis. This document details its molecular structure, physicochemical characteristics, and a detailed experimental protocol for its synthesis. Furthermore, it outlines potential analytical methodologies for its characterization and discusses its general reactivity. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, providing foundational knowledge for the application of this compound in further research and development.

Introduction

Ethyl 2-(6-chloropyridin-2-yl)acetate is a substituted pyridine derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of a chlorine atom on the pyridine ring and the ethyl acetate moiety provides multiple reaction sites for further functionalization,

making it a valuable precursor for a variety of heterocyclic compounds. Understanding the core physical and chemical properties of this compound is essential for its effective utilization in synthetic strategies.

Physical and Chemical Properties

The physicochemical properties of **Ethyl 2-(6-chloropyridin-2-yl)acetate** are summarized in the tables below. It is important to note that some of the data presented are predicted values from computational models due to the limited availability of experimentally determined data in the literature.

Molecular Properties

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ ClNO ₂	
Molecular Weight	199.63 g/mol	
CAS Number	174666-22-9	
Appearance	White to yellow Solid-Liquid Mixture	

Thermal and Density Properties

Property	Value	Source
Melting Point	Not available (experimental)	
Boiling Point (Predicted)	268.7 ± 25.0 °C	
Density (Predicted)	1.217 ± 0.06 g/cm ³	

Solubility

Quantitative solubility data for **Ethyl 2-(6-chloropyridin-2-yl)acetate** in various organic solvents is not extensively documented. However, based on the solubility of structurally similar compounds like other chloropyridine derivatives, it is expected to be soluble in common organic solvents such as ethyl acetate, dichloromethane, and acetone. Experimental determination is recommended for specific applications.

Stability and Storage

Property	Recommendation	Source
Storage Temperature	2-8°C	
Storage Conditions	Store under an inert gas (nitrogen or Argon)	

Experimental Protocols

Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate

A common method for the synthesis of **Ethyl 2-(6-chloropyridin-2-yl)acetate** involves the reaction of 2-chloro-6-methylpyridine with diethyl carbonate.

Materials:

- 2-Chloro-6-methylpyridine
- n-Butyllithium (in hexane)
- Diethyl carbonate
- Tetrahydrofuran (THF), anhydrous
- Aqueous ammonium chloride solution
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate
- Silica gel (100-200 mesh)
- Petroleum ether

Procedure:

- A solution of 2-chloro-6-methylpyridine (5.0 g, 39.4 mmol) in anhydrous tetrahydrofuran (30 mL) is cooled to -70°C in a suitable reaction vessel under an inert atmosphere.
- n-Butyllithium (23% in hexane, 13.2 mL, 47.3 mmol) is added dropwise to the cooled solution, and the mixture is stirred at -70°C for 30 minutes.
- Diethyl carbonate (5.75 mL, 47.3 mmol) is then added slowly to the reaction mixture, and stirring is continued for an additional 30 minutes at -70°C.
- The reaction mixture is allowed to warm to room temperature and is stirred for another hour.
- Upon completion of the reaction, it is quenched by the addition of aqueous ammonium chloride solution.
- The product is extracted with ethyl acetate. The organic layer is then washed sequentially with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude product is purified by column chromatography on silica gel using a petroleum ether solution containing 9% ethyl acetate as the eluent to afford **Ethyl 2-(6-chloropyridin-2-yl)acetate** as an oil (2.21 g, 28% yield).

Reactivity and Chemical Behavior

Ethyl 2-(6-chloropyridin-2-yl)acetate possesses several reactive sites that can be exploited for further chemical transformations. The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis, transesterification, or reduction. The methylene group adjacent to the ester and the pyridine ring is acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Analytical Methodologies

Specific validated analytical methods for **Ethyl 2-(6-chloropyridin-2-yl)acetate** are not readily available in the public domain. However, based on its structure and the analysis of similar compounds, the following techniques would be suitable for its characterization and quantification.

- **High-Performance Liquid Chromatography (HPLC):** A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid) and UV detection would be appropriate for purity assessment and quantification.
- **Gas Chromatography-Mass Spectrometry (GC-MS):** GC-MS can be used for the identification and quantification of the compound, particularly for assessing its presence in reaction mixtures or for trace analysis. A non-polar or medium-polarity capillary column would be suitable.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound. While specific spectral data for this compound is not published, the expected chemical shifts can be predicted based on its structure and data from similar molecules.

Biological and Pharmacological Context

While there is no specific information available regarding the biological activity or signaling pathway involvement of **Ethyl 2-(6-chloropyridin-2-yl)acetate** itself, the chloropyridine scaffold is a common feature in many biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, therefore, represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore its specific biological targets and mechanisms of action.

Visualizations

Synthesis Workflow

- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 2-(6-chloropyridin-2-yl)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b179079#physical-and-chemical-properties-of-ethyl-2-6-chloropyridin-2-yl-acetate\]](https://www.benchchem.com/product/b179079#physical-and-chemical-properties-of-ethyl-2-6-chloropyridin-2-yl-acetate)

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